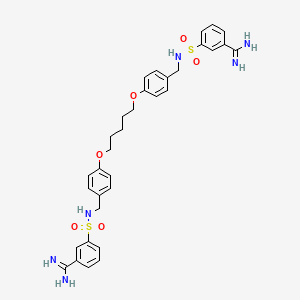
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-126737 is a potent inhibitor of human lung mast cell tryptase with greater than 10- to 200-fold selectivity versus other serine proteases. AMG-126737 has potential therapeutic utility in pulmonary disorders.
Wissenschaftliche Forschungsanwendungen
Polymeric Networks and Composite Materials
Polyimide Synthesis : Benzenecarboximidamide derivatives are utilized in the synthesis of polyimides, demonstrating their significant role in creating semi-interpenetrating polymeric networks. This application highlights the chemical's potential in developing advanced polymeric materials (Pascal, Mercier, & Sillion, 1989).
Metal–Organic Systems : The compound plays a critical role in the construction of copper metal–organic complexes, showcasing its versatility in creating complex molecular structures (Dai et al., 2009).
Therapeutic Research and Material Synthesis
Cytotoxic Evaluation for Cancer Treatment : Research has explored its use in synthesizing potential inhibitors for solid-tumor growth, indicating its relevance in cancer research and therapy (Wang, Zhao, & Liou, 2002).
Synthesis of Novel Soluble Polymers : Its derivatives have been used in the synthesis of novel soluble poly(amide-imide)s with various properties, emphasizing its importance in developing new materials with specific characteristics (Li et al., 2017).
Photoluminescence and Electrochemical Applications
- Photoluminescence and Electrochemical Properties : Studies on heterocyclic copoly(naphthylimide-amide)s with benzenecarboximidamide derivatives reveal their potential in photo-optical and electrochemical applications, demonstrating the compound's utility in advanced materials science (Constantin et al., 2014).
Eigenschaften
CAS-Nummer |
224054-76-6 |
|---|---|
Produktname |
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis- |
Molekularformel |
C33H38N6O6S2 |
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
3-[[4-[5-[4-[[(3-carbamimidoylphenyl)sulfonylamino]methyl]phenoxy]pentoxy]phenyl]methylsulfamoyl]benzenecarboximidamide |
InChI |
InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37) |
InChI-Schlüssel |
CTLMBCYIAXNYOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,5-bis-(4-((3-carbamimidoyl-benzenesulfonylamino)-methyl)-phenoxy)-pentane AMG 126737 AMG-126737 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



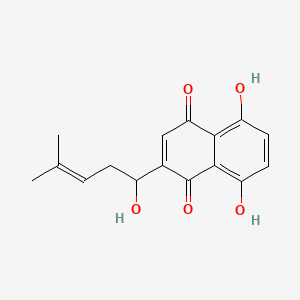
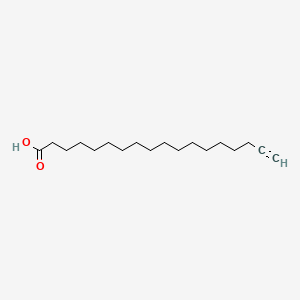
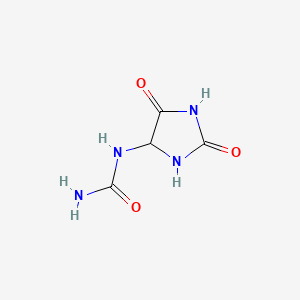
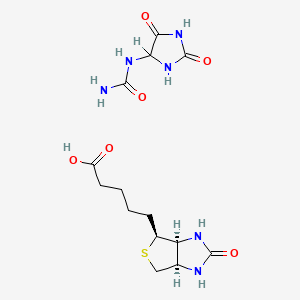
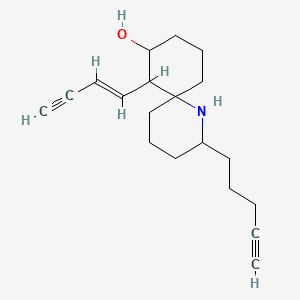
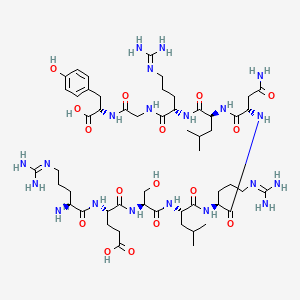
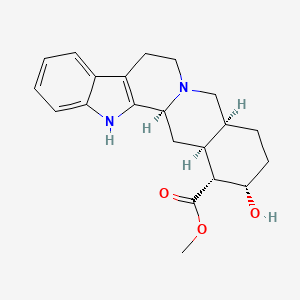
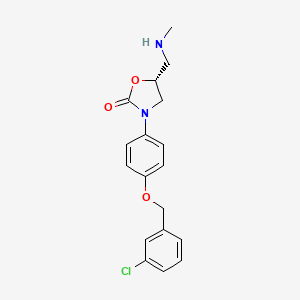
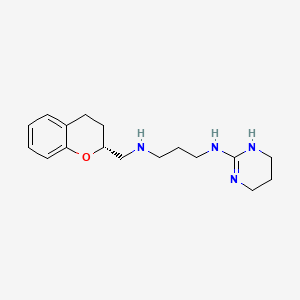
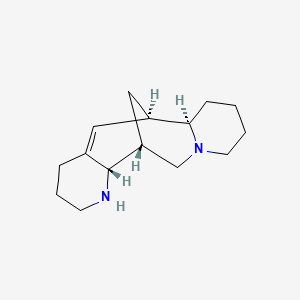
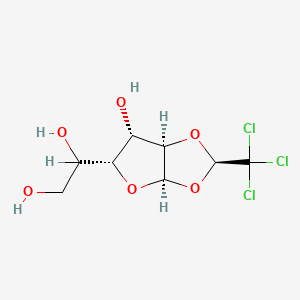
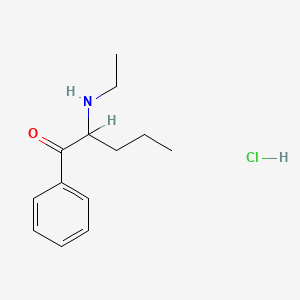
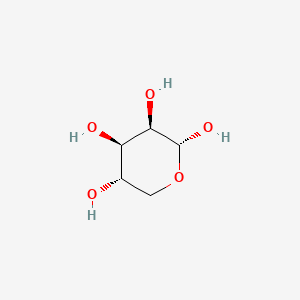
![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)